1-((Benzyloxy)methyl)cyclopropanecarbaldehyde
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Overview
Description
1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24. It is a versatile chemical used in various fields of scientific research, including organic synthesis, drug discovery, and material science .
Mechanism of Action
Target of Action
The primary target of 1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde is the leukotriene D4-receptor . This receptor plays a crucial role in mediating bronchoconstriction and inflammation in the airways, which are key characteristics of conditions like asthma .
Mode of Action
1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde acts as an antagonist to the leukotriene D4-receptor . By binding to these receptors, it prevents the action of leukotrienes, which are substances in the body that cause narrowing and swelling of airways in the lungs .
Biochemical Pathways
The compound affects the leukotriene pathway. Leukotrienes are produced in the body through the arachidonic acid pathway. By acting as an antagonist to the leukotriene D4-receptor, the compound inhibits the effects of leukotrienes, thereby reducing inflammation and constriction in the airways .
Result of Action
The antagonistic action of 1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde on the leukotriene D4-receptor results in a reduction of bronchoconstriction and inflammation in the airways . This makes it potentially useful as an anti-asthmatic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxaldehyde with benzyl alcohol in the presence of a suitable catalyst. The reaction typically occurs under inert atmosphere conditions and at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of 1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is stored under an inert atmosphere and at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed:
Oxidation: Formation of 1-((Benzyloxy)methyl)cyclopropane-1-carboxylic acid.
Reduction: Formation of 1-((Benzyloxy)methyl)cyclopropane-1-methanol.
Substitution: Formation of various substituted cyclopropane derivatives.
Scientific Research Applications
1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde is used in a wide range of scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Drug Discovery: It is used in the development of new pharmaceuticals due to its unique structural properties.
Material Science: It is utilized in the creation of novel materials with specific properties.
Comparison with Similar Compounds
Cyclopropanecarboxaldehyde: Similar in structure but lacks the benzyloxy group.
1-((Methoxy)methyl)cyclopropane-1-carbaldehyde: Similar but with a methoxy group instead of a benzyloxy group.
Uniqueness: 1-((Benzyloxy)methyl)cyclopropane-1-carbaldehyde is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications where specific functional group interactions are required .
Properties
IUPAC Name |
1-(phenylmethoxymethyl)cyclopropane-1-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-9-12(6-7-12)10-14-8-11-4-2-1-3-5-11/h1-5,9H,6-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAZJJITMLCYIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COCC2=CC=CC=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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